3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile
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Overview
Description
3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile is an organic compound characterized by its complex structure, which includes methoxy groups, a benzodioxole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile typically involves multiple steps:
Formation of the Benzodioxole Ring: The initial step often involves the synthesis of the benzodioxole ring, which can be achieved through the condensation of catechol with methylene chloride in the presence of a base.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a strong base such as sodium hydride.
Formation of the Nitrile Group: The nitrile group is typically introduced through a cyanation reaction, where a suitable precursor is treated with a cyanating agent like sodium cyanide.
Final Coupling: The final step involves coupling the benzodioxole derivative with a methoxyphenyl derivative under conditions that promote the formation of the oxopropanenitrile structure, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and methoxyphenyl groups can facilitate binding to hydrophobic pockets in proteins, while the nitrile group can participate in hydrogen bonding or act as an electrophile in covalent binding.
Comparison with Similar Compounds
Similar Compounds
3-(2H-1,3-Benzodioxol-5-yl)-2-phenyl-3-oxopropanenitrile: Lacks the methoxy groups, which may affect its reactivity and binding properties.
3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2-phenyl-3-oxopropanenitrile: Similar structure but without the methoxy group on the phenyl ring, potentially altering its chemical behavior.
Uniqueness
The presence of methoxy groups in 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile enhances its solubility and reactivity, making it a versatile compound for various applications. Its unique combination of functional groups allows for a wide range of chemical transformations and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C18H15NO5 |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
3-(7-methoxy-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C18H15NO5/c1-21-13-5-3-11(4-6-13)14(9-19)17(20)12-7-15(22-2)18-16(8-12)23-10-24-18/h3-8,14H,10H2,1-2H3 |
InChI Key |
KJYNNLFVAYHMAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)C(=O)C2=CC3=C(C(=C2)OC)OCO3 |
Origin of Product |
United States |
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